

2-Iodobenzamide molecular structure and formula

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Compound of Interest

Compound Name: 2-Iodobenzamide

Cat. No.: B1293540

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An In-depth Technical Guide to **2-Iodobenzamide**: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

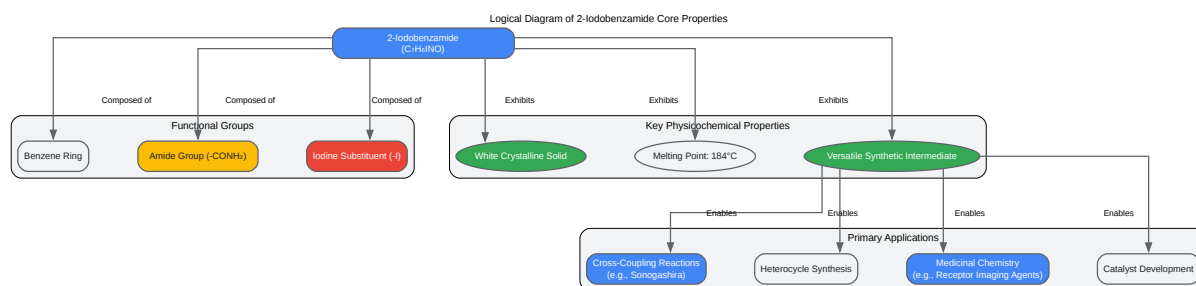
This technical guide provides a comprehensive overview of **2-Iodobenzamide**, a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and analysis.

Molecular Structure and Chemical Formula

2-Iodobenzamide is an organic compound featuring a benzene ring substituted with an iodine atom and an amide group at the ortho positions.

- Chemical Formula: C_7H_6INO [1][2]
- IUPAC Name: **2-iodobenzamide** [2]
- CAS Number: 3930-83-4 [1]
- Molecular Weight: 247.03 g/mol [1][2]
- Canonical SMILES: C1=CC=C(C(=C1)C(=O)N)I [2]

- InChI Key: YEOYYWCXWUDVCX-UHFFFAOYSA-N[2]



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Caption: Key structural features and applications of **2-Iodobenzamide**.

Physicochemical Properties

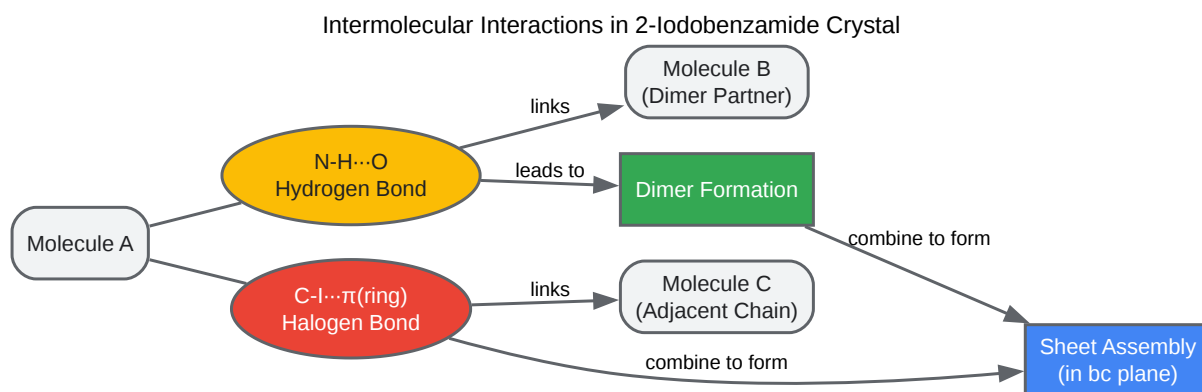
A summary of the key quantitative data for **2-Iodobenzamide** is presented below.

Property	Value	Reference(s)
Molecular Weight	247.03 g/mol	[1][2]
Appearance	White to light yellow powder/crystal	[1][3][4]
Melting Point	184 °C	[4][5]
Boiling Point	322.5 °C (at 760 mmHg)	[4]
Solubility	Sparingly soluble in water (3 g/L at 25 °C)	[1]
Purity (Typical)	>98.0%	[3]

Crystal Structure and Supramolecular Features

The molecular structure of **2-Iodobenzamide** has been elucidated by single-crystal X-ray diffraction.[6][7][8] The crystal structure reveals that the aromatic ring is inclined to the plane of the amide group by 44.37(1)°.[6][7]

The supramolecular assembly is stabilized by a network of intermolecular interactions. Notably, N—H···O hydrogen bonds lead to the formation of dimers and tetramers.[6][7][9] These structures are further organized into sheets by C—I···π(ring) halogen bonds.[6][7][9]



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Caption: Supramolecular assembly of **2-Iodobenzamide** via hydrogen and halogen bonding.

Experimental Protocols

Synthesis of 2-Iodobenzamide

2-Iodobenzamide is synthesized from 2-iodobenzoic acid.^{[6][7][9]} A common and effective method involves a two-step process: the conversion of 2-iodobenzoic acid to the more reactive 2-iodobenzoyl chloride, followed by amidation. The following protocol is based on established methods for analogous amide syntheses.^{[10][11]}

Step 1: Synthesis of 2-Iodobenzoyl Chloride

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 2-iodobenzoic acid (1.0 equivalent).
- **Reagent Addition:** Add thionyl chloride (SOCl_2) (2-3 equivalents) to the flask.
- **Reaction:** Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- **Workup:** After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-iodobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of **2-Iodobenzamide** (Amidation)

- **Setup:** Cool a solution of concentrated aqueous ammonia in a suitable flask using an ice bath.
- **Reagent Addition:** Add the crude 2-iodobenzoyl chloride (1.0 equivalent) dropwise to the cold ammonia solution with vigorous stirring. A precipitate will form immediately.
- **Reaction:** Allow the mixture to stir for an additional 1-2 hours while warming to room temperature.
- **Isolation:** Collect the solid product by vacuum filtration.

- Purification: Wash the crude product with cold water to remove any ammonium chloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2-Iodobenzamide**.

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